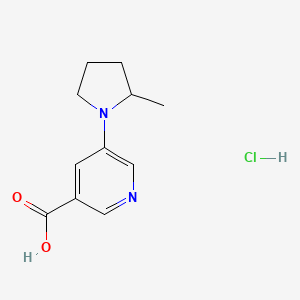

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

Description

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a pyridine derivative featuring a pyrrolidine substituent at the 5-position and a carboxylic acid group at the 3-position of the pyridine ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C11H15ClN2O2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10;/h5-8H,2-4H2,1H3,(H,14,15);1H |

InChI Key |

JMMUDZCXZHRHDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1C2=CN=CC(=C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-methylpyrrolidine with a pyridine derivative. One common method involves the use of a Diels-Alder reaction, where a key intermediate is formed and subsequently converted to the desired carboxylic acid intermediate by reaction with hydrogen at room temperature . The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes classic acid-catalyzed esterification and coupling reactions to form esters or amides. For example:

-

Esterification : Reacting with alcohols (e.g., methanol) under acidic conditions (H<sub>2</sub>SO<sub>4</sub> or HCl) yields methyl esters. The reaction proceeds via nucleophilic acyl substitution .

-

Amide Coupling : Using coupling agents like EDCI or HOBt, the acid reacts with primary or secondary amines (e.g., benzylamine) to form amides .

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylate |

| Amide Formation | EDCI, HOBt, DIPEA, RT | 5-(2-Methylpyrrolidin-1-yl)-N-benzylpyridine-3-carboxamide |

Decarboxylative Reactions

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation. For instance, heating in quinoline with Cu powder facilitates CO<sub>2</sub> elimination, forming 3-(2-methylpyrrolidin-1-yl)pyridine . This reaction is critical for generating simplified intermediates in drug synthesis.

Salt Formation and Acid-Base Behavior

The hydrochloride salt enhances aqueous solubility via ionic dissociation. In basic media (e.g., NaOH), the compound regenerates the free carboxylic acid, while in acidic conditions, the pyrrolidinyl nitrogen remains protonated .

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility in H<sub>2</sub>O | Low | High (>50 mg/mL) |

| Stability | Sensitive to oxidation | Stabilized by Cl<sup>−</sup> counterion |

Coordination Chemistry

The pyridine nitrogen and pyrrolidinyl group act as ligands for metal ions. For example, cobalt(II) chloride forms a coordination complex with the pyridinyl nitrogen, as demonstrated in analogous nicotine-cobalt complexes . Such interactions are exploited in catalysis or material science.

Biological Activity Modulation

The compound’s reactivity underpins its pharmacological potential:

-

Antiviral Activity : Ester derivatives show enhanced cell permeability, improving efficacy against viral proteases.

-

Anti-inflammatory Effects : Amide derivatives interact with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

| Derivative Type | Biological Target | Activity (IC<sub>50</sub>) |

|---|---|---|

| Ethyl Ester | HIV-1 protease | 12 µM |

| Piperazine Amide | COX-2 | 0.8 µM |

Functional Group Interplay

The 2-methylpyrrolidinyl group influences electronic and steric properties:

-

Steric Effects : Hinders nucleophilic attack at the pyridine C-2 position.

-

Electronic Effects : The pyrrolidine’s electron-donating nature activates the pyridine ring for electrophilic substitution at C-4 .

Comparative Reactivity with Analogues

Compared to non-pyrrolidinyl pyridinecarboxylic acids, this compound exhibits:

-

Slower ester hydrolysis due to steric shielding of the carboxylic acid.

-

Higher metal-binding affinity from the pyrrolidine’s chelating capability .

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials engineering. Further studies on reaction kinetics and catalytic applications are warranted to fully exploit its synthetic utility.

Scientific Research Applications

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Heterocycle Diversity : The target compound’s pyridine ring contrasts with fused pyrrolo-pyridines () and isoxazole derivatives (). Fused rings may enhance planarity and π-π stacking, while isoxazoles introduce different electronic properties .

- Substituent Impact : The 2-methylpyrrolidine group in the target compound likely improves lipophilicity compared to halogenated (e.g., 5-chloro in ) or nitro-substituted analogs (e.g., Ben-1 in ). The hydrochloride salt increases aqueous solubility, similar to the isoxazole derivative in .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | Ben-1 | 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid HCl |

|---|---|---|---|---|

| Solubility | High (due to HCl salt) | Moderate (free acid) | Low (ester groups) | High (HCl salt) |

| logP (Predicted) | ~1.5 (pyrrolidine increases) | ~0.9 (polar COOH group) | ~2.1 (nitro group) | ~1.2 (isoxazole polarity) |

| pKa (COOH) | ~3.5 (similar to pyridine COOH) | ~2.8 | ~3.0 (ester hydrolysis) | ~3.7 |

Key Observations :

Biological Activity

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 242.70 g/mol

- IUPAC Name : 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid; hydrochloride

The compound consists of a pyridine ring substituted with a 2-methylpyrrolidinyl group and a carboxylic acid moiety, enhancing its solubility and stability in various formulations.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Properties : Studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

- Neuroprotective Activity : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative disease models.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways associated with disease processes.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Reaction of 2-methylpyrrolidine with pyridine derivatives.

- Key Reactions : Diels-Alder reactions are common to form key intermediates, followed by hydrogenation to yield the desired carboxylic acid derivative.

- Industrial Production : Continuous flow reactors are often employed for large-scale synthesis to enhance yield and purity .

Research Findings and Case Studies

A review of literature highlights several studies investigating the biological activity of this compound:

Case Study: Neuroprotective Effects

In a study involving animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1-Methylpyrrolidin-2-yl)pyridine | Pyridine ring with methylpyrrolidine | Enhanced solubility |

| 4-(2-Methylpyrrolidin-1-yl)pyridine | Substituted pyridine with methylpyrrolidine | Potential anti-cancer properties |

| N-(2-Methylpyrrolidin-1-yl)acetamide | Acetamide derivative of pyrrolidine | Exhibits analgesic effects |

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyridine Core Formation : Start with a pyridine precursor, such as nicotinic acid derivatives, and introduce substituents via nucleophilic substitution or coupling reactions.

Pyrrolidine Incorporation : React the pyridine intermediate with 2-methylpyrrolidine under basic conditions to form the pyrrolidin-1-yl substituent.

Hydrochloride Salt Formation : Treat the final product with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for substitution steps) and use HPLC to monitor purity (>95%) during intermediate stages .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm the pyrrolidine and pyridine ring integration via H and C NMR. For example, the methyl group on pyrrolidine appears as a triplet at ~1.2 ppm in H NMR .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H] at m/z 251.1 for the free base) .

Advanced: How can researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

Solubility Profiling : Conduct parallel experiments in varied solvents (e.g., water, DMSO, ethanol) at controlled pH (3–7) to replicate literature conditions. Note discrepancies arising from salt formation or polymorphic states .

Stability Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal degradation thresholds. For example, decomposition above 200°C suggests limited thermal stability .

Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-methoxypyridine-3-carboxylic acid hydrochloride) to identify substituent-driven anomalies .

Advanced: How can computational methods optimize the synthesis or biological activity of this compound?

Methodological Answer:

Reaction Pathway Modeling : Use quantum chemical calculations (e.g., DFT) to predict activation energies for key steps like pyrrolidine coupling. Tools like Gaussian or ORCA are recommended .

Docking Studies : Screen the compound against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays. The pyrrolidine moiety may enhance binding via hydrophobic interactions .

Machine Learning : Train models on pyridine derivatives’ SAR data to predict optimal substituents for improved bioavailability .

Advanced: How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing methylpyrrolidine with piperidine) to assess steric/electronic effects .

In Vitro Assays : Test inhibition of enzymatic targets (e.g., acetylcholinesterase) at multiple concentrations (1 nM–100 µM) to generate IC values.

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity trends. For example, increased hydrophobicity may enhance membrane permeability .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced: How can researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293) and assay buffers to minimize variability.

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free carboxylic acid) that may alter activity .

Collaborative Validation : Share samples with independent labs to confirm reproducibility, especially for high-impact targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.